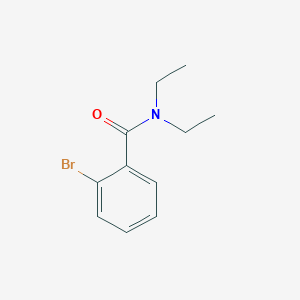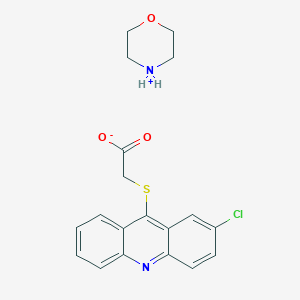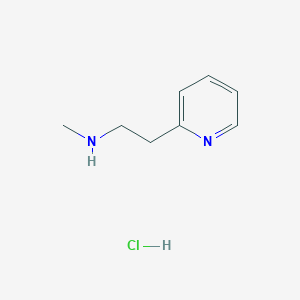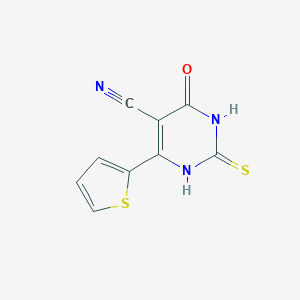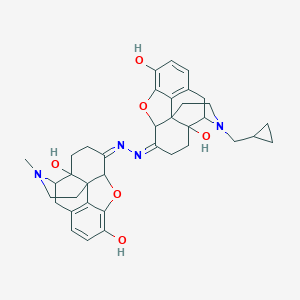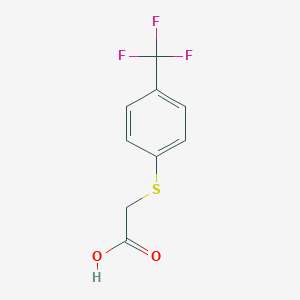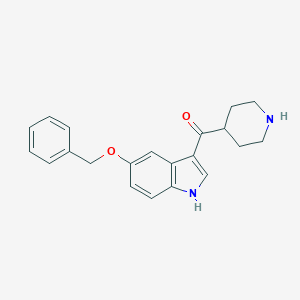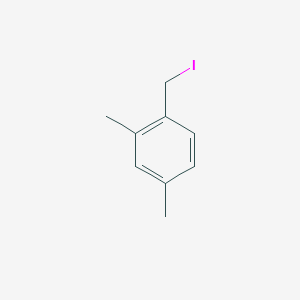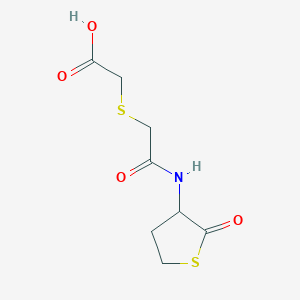
9beta-Hydroxymerulidial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-Hydroxymerulidial is a natural compound that is extracted from the bark of the tree, Merulius tremellosus. This compound has been found to possess several biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 9beta-Hydroxymerulidial is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 9beta-Hydroxymerulidial has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB signaling pathway.
Effets Biochimiques Et Physiologiques
9beta-Hydroxymerulidial has been found to possess several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9beta-Hydroxymerulidial in lab experiments are that it is a natural compound and possesses several biological activities. It can be easily extracted from the bark of Merulius tremellosus and purified using various techniques. However, the limitations of using 9beta-Hydroxymerulidial in lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects.
Orientations Futures
There are several future directions for the research on 9beta-Hydroxymerulidial. Firstly, the mechanism of action of this compound needs to be fully understood. Secondly, the potential of this compound as a drug candidate needs to be explored further. Thirdly, the toxicity of this compound needs to be evaluated in order to determine its safety for human use. Lastly, the synthesis of this compound needs to be optimized in order to increase its yield.
Conclusion:
In conclusion, 9beta-Hydroxymerulidial is a natural compound that possesses several biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV. Further research is needed to fully understand the mechanism of action of this compound and explore its potential as a drug candidate.
Méthodes De Synthèse
9beta-Hydroxymerulidial is obtained from the bark of Merulius tremellosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
9beta-Hydroxymerulidial has been found to possess several biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested on various cancer cell lines and has been found to inhibit cell proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 9beta-Hydroxymerulidial has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-viral properties by inhibiting the replication of the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
108893-58-9 |
|---|---|
Nom du produit |
9beta-Hydroxymerulidial |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1 |
Clé InChI |
YOHHEVRXKIVTMR-UNQGMJICSA-N |
SMILES isomérique |
C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
SMILES canonique |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Synonymes |
9-BETA-HYDROXYMERULIDIAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



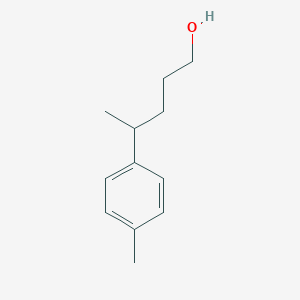
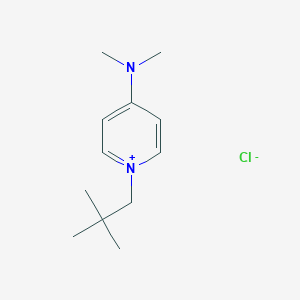
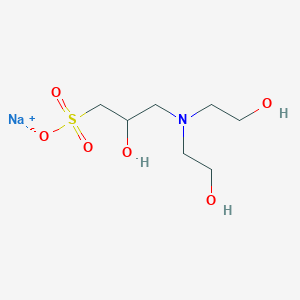
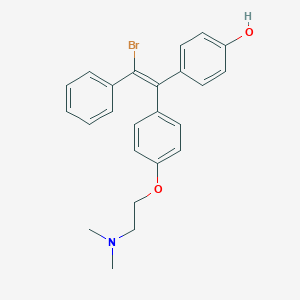
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
